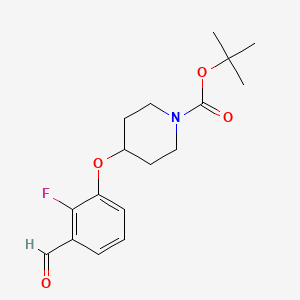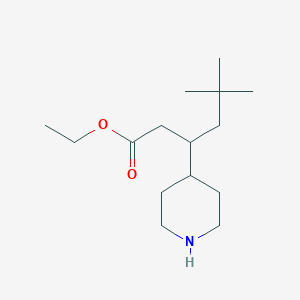![molecular formula C9H6N4S B13897484 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that combines an imidazo[4,5-b]pyridine moiety with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bioisosteres .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, such as carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .
科学的研究の応用
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins .
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the imidazo[4,5-b]pyridine moiety.
Purine: Structurally similar due to the fused ring system but differs in the specific ring composition.
Uniqueness
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is unique due to its combined imidazo[4,5-b]pyridine and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its versatility in various chemical reactions .
特性
分子式 |
C9H6N4S |
|---|---|
分子量 |
202.24 g/mol |
IUPAC名 |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-6-8(10-3-1)13-9(12-6)7-4-14-5-11-7/h1-5H,(H,10,12,13) |
InChIキー |
HEMPVAHMZGKQSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)

![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)



![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)


